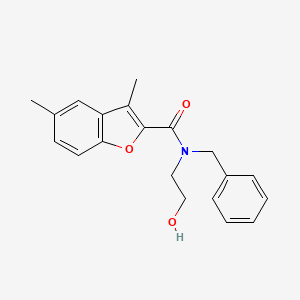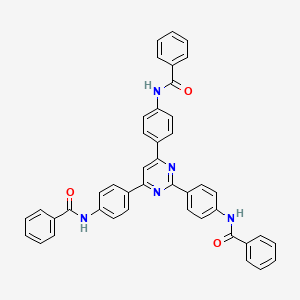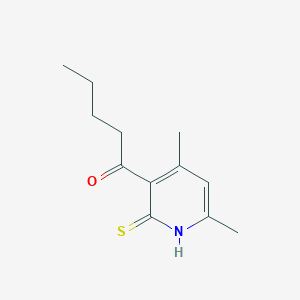![molecular formula C23H25NO3 B5168354 8-[4-(4-allyl-2-methoxyphenoxy)butoxy]quinoline](/img/structure/B5168354.png)
8-[4-(4-allyl-2-methoxyphenoxy)butoxy]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-[4-(4-allyl-2-methoxyphenoxy)butoxy]quinoline, also known as AMBQ, is a quinoline derivative that has gained significant attention in scientific research due to its potential therapeutic properties. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in various fields of research.
Mecanismo De Acción
The mechanism of action of 8-[4-(4-allyl-2-methoxyphenoxy)butoxy]quinoline is not fully understood. However, studies have suggested that this compound exerts its anti-cancer effects by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. This compound has also been reported to inhibit the NF-κB signaling pathway, which is known to play a crucial role in inflammation and cancer. Furthermore, this compound has been found to inhibit the activity of various enzymes, including topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects:
Studies have shown that this compound has a low toxicity profile and does not exhibit significant adverse effects in vivo. However, this compound has been reported to induce oxidative stress and DNA damage in cancer cells, which may contribute to its anti-cancer effects. Additionally, this compound has been found to exhibit anti-angiogenic properties, which may contribute to its anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
8-[4-(4-allyl-2-methoxyphenoxy)butoxy]quinoline has several advantages for lab experiments, including its ease of synthesis, low toxicity profile, and potential therapeutic applications. However, one limitation of this compound is its poor solubility in water, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 8-[4-(4-allyl-2-methoxyphenoxy)butoxy]quinoline. One potential direction is the development of new synthetic methods for this compound that improve its yield and purity. Another direction is the investigation of the potential of this compound as a therapeutic agent for the treatment of various diseases, including cancer, inflammation, and infectious diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its biochemical and physiological effects.
Métodos De Síntesis
8-[4-(4-allyl-2-methoxyphenoxy)butoxy]quinoline has been synthesized using various methods, including the Mannich reaction, the Ullmann reaction, and the Buchwald-Hartwig reaction. The Mannich reaction involves the condensation of an amine, an aldehyde, and a ketone to form a β-amino carbonyl compound. The Ullmann reaction involves the coupling of an aryl halide with a primary amine in the presence of a copper catalyst. The Buchwald-Hartwig reaction involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst. The synthesis of this compound using the Buchwald-Hartwig reaction has been reported to be the most efficient method.
Aplicaciones Científicas De Investigación
8-[4-(4-allyl-2-methoxyphenoxy)butoxy]quinoline has been studied extensively for its potential therapeutic applications, including its anti-cancer, anti-inflammatory, and anti-microbial properties. Studies have shown that this compound has the ability to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and prostate cancer cells. This compound has also been found to possess anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, this compound has been reported to exhibit anti-microbial properties, making it a potential candidate for the development of new antibiotics.
Propiedades
IUPAC Name |
8-[4-(2-methoxy-4-prop-2-enylphenoxy)butoxy]quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO3/c1-3-8-18-12-13-20(22(17-18)25-2)26-15-4-5-16-27-21-11-6-9-19-10-7-14-24-23(19)21/h3,6-7,9-14,17H,1,4-5,8,15-16H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POMJPPFLGBHYRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC=C)OCCCCOC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-({[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2-fluorobenzamide](/img/structure/B5168292.png)

![3-{[4-(3-bromo-4-methoxybenzyl)-1-piperazinyl]methyl}-9-ethyl-9H-carbazole oxalate](/img/structure/B5168303.png)

![2-methyl-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B5168322.png)
![N-benzyl-2-[4-(4-morpholinylsulfonyl)phenoxy]acetamide](/img/structure/B5168332.png)
![2,4,6-trimethyl-N'-[(5-nitro-2-furyl)methylene]benzenesulfonohydrazide](/img/structure/B5168334.png)
![8-[3-(4-chloro-3-methylphenoxy)propoxy]quinoline](/img/structure/B5168347.png)
![1-{2-[(1-acetyl-4-piperidinyl)oxy]-5-chlorobenzoyl}azepane](/img/structure/B5168360.png)
![2-bromo-N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5168363.png)


